3-Aminohex-5-enoic acid hydrochloride
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Overview
Description
3-Aminohex-5-enoic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of 3-amino-5-hexenoic acid, where the amino group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 3-amino-5-hexenoic acid: The initial step involves the synthesis of 3-amino-5-hexenoic acid. This can be achieved through various methods, including the reaction of 5-hexenoic acid with ammonia or an amine under suitable conditions.
Formation of 3-Aminohex-5-enoic acid hydrochloride: The synthesized 3-amino-5-hexenoic acid is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminohex-5-enoic acid hydrochloride can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: The compound can also undergo reduction reactions, where the double bond in the hexenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Oxo derivatives of 3-Amino-5-hexenoic acid.
Reduction products: Saturated derivatives of 3-Amino-5-hexenoic acid.
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Labeling and Detection: 3-Aminohex-5-enoic acid hydrochloride is used in labeling and detection applications due to its reactivity and ability to form stable derivatives.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is used in the development of pharmaceutical compounds and as a reference standard in analytical studies.
Industry:
Mechanism of Action
Mechanism of Action: 3-Aminohex-5-enoic acid hydrochloride exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms involves the inhibition of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. This inhibition leads to increased levels of GABA, which is an inhibitory neurotransmitter, thereby exerting anticonvulsant effects .
Molecular Targets and Pathways:
Gamma-aminobutyric acid transaminase (GABA-T): The primary target of this compound.
GABAergic Pathway: The compound modulates the GABAergic pathway by increasing the levels of GABA in the brain.
Comparison with Similar Compounds
®-3-Aminohex-5-enoic acid hydrochloride: A stereoisomer of 3-Aminohex-5-enoic acid hydrochloride with similar chemical properties.
Vigabatrin: An analog of this compound used as an anticonvulsant.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to inhibit GABA-T and increase GABA levels makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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